![molecular formula C15H13N3O2S B2750009 6-(5-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034449-22-2](/img/structure/B2750009.png)
6-(5-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
5-Methylthiophene-2-carbonyl chloride is a chemical compound with the molecular formula C6H5ClOS. It has a molecular weight of 160.62 . It is used in various chemical reactions .
Synthesis Analysis
The synthesis of 5-Methylthiophene-2-carbonyl chloride involves the use of oxalyl chloride and DMF. The reaction mixture is stirred at ambient temperature for 1 hour .Molecular Structure Analysis
The InChI code for 5-Methylthiophene-2-carbonyl chloride is 1S/C6H5ClOS/c1-4-2-3-5 (9-4)6 (7)8/h2-3H,1H3 .Chemical Reactions Analysis
5-Methylthiophene-2-carbonyl chloride can react with pyridine in dichloromethane at 20℃ for 18 hours .Physical And Chemical Properties Analysis
5-Methylthiophene-2-carbonyl chloride is a liquid at room temperature. .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, such as the one , have been explored for their potential as anticancer agents . The presence of the thiophene ring can contribute to the cytotoxic activity against various cancer cell lines. Researchers synthesize novel thiophene moieties to investigate their pharmacological activity and develop new drugs with enhanced efficacy and safety profiles.
Material Science: Organic Semiconductors
The thiophene unit is a critical component in the development of organic semiconductors . Its incorporation into organic molecules can improve electronic properties, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This is due to the thiophene’s ability to facilitate electron delocalization, which is essential for conductivity.
Antimicrobial Applications
Thiophene derivatives have shown significant promise as antimicrobial agents . They have been synthesized and tested for their effectiveness against a range of bacterial and fungal species. The structural diversity of thiophene-based compounds allows for the targeting of various microbial pathways, potentially leading to the development of new classes of antibiotics.
Anti-inflammatory Applications
Compounds containing the thiophene nucleus have been reported to exhibit anti-inflammatory properties . They can be designed to modulate biological pathways involved in inflammation, providing a basis for the development of new anti-inflammatory medications.
Corrosion Inhibition
In the field of industrial chemistry, thiophene derivatives are used as corrosion inhibitors . They can form protective layers on metal surfaces, preventing oxidative damage and extending the lifespan of industrial equipment.
Organic Synthesis: Building Blocks
The thiophene moiety serves as a versatile building block in organic synthesis . It can be used to construct complex organic molecules for various applications, including pharmaceuticals, agrochemicals, and dyes.
Safety and Hazards
properties
IUPAC Name |
6-(5-methylthiophene-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-2-3-13(21-9)15(20)18-5-4-12-11(8-18)6-10(7-16)14(19)17-12/h2-3,6H,4-5,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBKLZRXNDREHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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